molecular formula C16H26ClNO3 B3061000 diethyl-[2-(4-propoxybenzoyl)oxyethyl]azanium;chloride CAS No. 2350-31-4

diethyl-[2-(4-propoxybenzoyl)oxyethyl]azanium;chloride

Cat. No.: B3061000
CAS No.: 2350-31-4
M. Wt: 315.83 g/mol
InChI Key: GNSZNRNDSFDWCP-UHFFFAOYSA-N
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Description

Diethyl-[2-(4-propoxybenzoyl)oxyethyl]azanium;chloride is a chemical compound with the molecular formula C16H26ClNO3. It is known for its unique structure, which includes a propoxybenzoyl group attached to an azanium ion. This compound is used in various scientific research applications due to its distinct chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl-[2-(4-propoxybenzoyl)oxyethyl]azanium;chloride typically involves the reaction of diethylamine with 4-propoxybenzoyl chloride in the presence of a suitable base. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:

Diethylamine+4-Propoxybenzoyl chlorideThis compound\text{Diethylamine} + \text{4-Propoxybenzoyl chloride} \rightarrow \text{this compound} Diethylamine+4-Propoxybenzoyl chloride→this compound

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and pH to optimize yield and purity. The final product is then purified using techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Diethyl-[2-(4-propoxybenzoyl)oxyethyl]azanium;chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydroxide (NaOH) or other strong bases in aqueous or alcoholic solutions.

Major Products Formed

Scientific Research Applications

Diethyl-[2-(4-propoxybenzoyl)oxyethyl]azanium;chloride is used in various scientific research fields, including:

Mechanism of Action

The mechanism of action of diethyl-[2-(4-propoxybenzoyl)oxyethyl]azanium;chloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

  • Diethyl-[2-(4-methoxybenzoyl)oxyethyl]azanium;chloride
  • Diethyl-[2-(4-ethoxybenzoyl)oxyethyl]azanium;chloride
  • Diethyl-[2-(4-butoxybenzoyl)oxyethyl]azanium;chloride

Uniqueness

Diethyl-[2-(4-propoxybenzoyl)oxyethyl]azanium;chloride is unique due to its specific propoxybenzoyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective .

Properties

IUPAC Name

diethyl-[2-(4-propoxybenzoyl)oxyethyl]azanium;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO3.ClH/c1-4-12-19-15-9-7-14(8-10-15)16(18)20-13-11-17(5-2)6-3;/h7-10H,4-6,11-13H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNSZNRNDSFDWCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)OCC[NH+](CC)CC.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.83 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2350-31-4
Record name Benzoic acid, p-propoxy-, 2-(diethylamino)ethyl ester, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002350314
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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